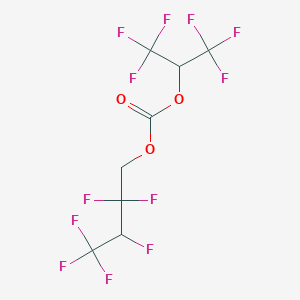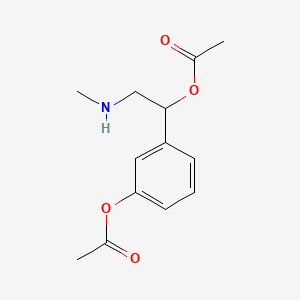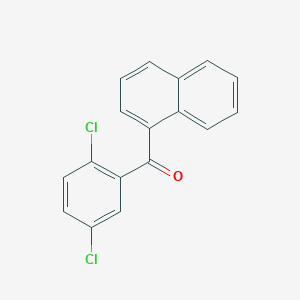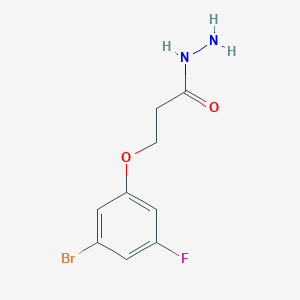
1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of perfluoroalkyl groups, which impart high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form 1H,1H,2H,2H-Perfluorohexanol and 2,2,2-trifluoroethanol.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of carbamate or thiocarbonate derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Nucleophilic Substitution: Requires nucleophiles like amines or thiols, often in the presence of a base to neutralize the by-products.
Major Products:
Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol and 2,2,2-trifluoroethanol.
Nucleophilic Substitution: Carbamate or thiocarbonate derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with low surface energy and high chemical resistance.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also explored for drug delivery applications due to its ability to form stable emulsions and nanoparticles.
Industry: Industrially, it is used in the production of coatings and lubricants that require high thermal stability and resistance to harsh chemical environments. Its hydrophobic nature makes it ideal for creating water-repellent surfaces.
Wirkmechanismus
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate is primarily based on its ability to form strong carbon-fluorine bonds. These bonds are highly resistant to chemical and thermal degradation, making the compound stable under extreme conditions. The perfluoroalkyl groups also contribute to its hydrophobicity, which is useful in applications requiring water-repellent properties.
Vergleich Mit ähnlichen Verbindungen
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl acrylate
Comparison: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate stands out due to its carbonate functional group, which allows for unique reactivity compared to other perfluoroalkyl compounds. While 1H,1H,2H,2H-Perfluorohexyl iodide and 1H,1H,2H,2H-Perfluorooctyl iodide are primarily used as intermediates in organic synthesis, the carbonate derivative finds applications in surface modification and polymer synthesis. 1H,1H,2H,2H-Perfluorodecyl acrylate, on the other hand, is used in the production of fluorinated polymers with specific properties such as low surface energy and high chemical resistance.
Eigenschaften
Molekularformel |
C9H6F12O3 |
|---|---|
Molekulargewicht |
390.12 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C9H6F12O3/c10-5(11,7(15,16)8(17,18)9(19,20)21)1-2-23-4(22)24-3-6(12,13)14/h1-3H2 |
InChI-Schlüssel |
GBOSUFAFINJVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)












